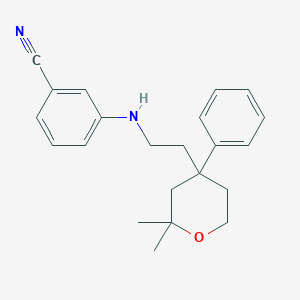

Icmt-IN-18

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C22H26N2O |

|---|---|

Molecular Weight |

334.5 g/mol |

IUPAC Name |

3-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethylamino]benzonitrile |

InChI |

InChI=1S/C22H26N2O/c1-21(2)17-22(12-14-25-21,19-8-4-3-5-9-19)11-13-24-20-10-6-7-18(15-20)16-23/h3-10,15,24H,11-14,17H2,1-2H3 |

InChI Key |

LUMXAIMCGVJWLI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CCO1)(CCNC2=CC=CC(=C2)C#N)C3=CC=CC=C3)C |

Origin of Product |

United States |

Foundational & Exploratory

The Critical Role of Icmt in Ras Protein Methylation: A Technical Guide to Icmt-IN-18 and Other Novel Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ras proteins, a family of small GTPases, are pivotal regulators of cellular signaling pathways controlling growth, proliferation, and differentiation. Their aberrant activation, frequently driven by mutations, is a hallmark of numerous human cancers, making them a prime target for therapeutic intervention. A critical step for Ras function is its localization to the plasma membrane, a process governed by a series of post-translational modifications. The final and indispensable step in this cascade is the carboxyl methylation of a C-terminal cysteine residue, a reaction catalyzed by the enzyme Isoprenylcysteine carboxyl methyltransferase (Icmt). This technical guide provides an in-depth exploration of the role of Icmt in Ras protein methylation and the therapeutic potential of its inhibition, with a focus on the inhibitor class represented by compounds such as Icmt-IN-18, cysmethynil, and UCM-1336. We will delve into the molecular mechanisms, present key quantitative data from preclinical studies, provide detailed experimental protocols for assessing Icmt inhibition, and visualize the intricate signaling pathways and experimental workflows.

Introduction: The Ras Post-Translational Modification Cascade

Ras proteins are synthesized as cytosolic precursors and must undergo a series of enzymatic modifications within the endoplasmic reticulum and Golgi apparatus to become biologically active. This process ensures their proper trafficking and anchoring to the inner leaflet of the plasma membrane, a prerequisite for their interaction with downstream effector proteins. This multi-step modification process includes:

-

Prenylation: The addition of a farnesyl or geranylgeranyl lipid group to the cysteine residue of the C-terminal CAAX motif.

-

Proteolysis: The cleavage of the terminal three amino acids (-AAX) by the Ras-converting enzyme 1 (Rce1).

-

Methylation: The carboxyl methylation of the now-exposed prenylated cysteine by Isoprenylcysteine carboxyl methyltransferase (Icmt).

Inhibition of any of these steps can disrupt Ras localization and function, offering a therapeutic window for cancers driven by Ras mutations. Notably, Icmt is the sole enzyme responsible for this final methylation step, making it a highly specific and attractive target for drug development.[1]

This compound and Other Icmt Inhibitors: Mechanism of Action

While the specific compound "this compound" is not extensively documented in publicly available literature, it belongs to a class of small molecule inhibitors designed to block the activity of Icmt. Prototypical and well-studied examples of this class include cysmethynil and UCM-1336 .[2][3] These inhibitors typically act by competing with the prenylated Ras substrate for the active site of Icmt.[4]

By blocking Icmt-mediated methylation, these inhibitors induce the mislocalization of Ras proteins from the plasma membrane to endomembranes, such as the endoplasmic reticulum and Golgi apparatus.[5][6] This sequestration prevents Ras from engaging with its downstream signaling effectors, thereby attenuating the pro-proliferative and anti-apoptotic signals that drive cancer progression.[7]

Quantitative Analysis of Icmt Inhibitor Activity

The efficacy of Icmt inhibitors is assessed through various quantitative measures. The following tables summarize key data from preclinical studies on representative Icmt inhibitors.

Table 1: In Vitro Potency of Icmt Inhibitors

| Inhibitor | Target | IC50 (µM) | Assay System | Reference |

| Cysmethynil | Icmt | 2.4 | In vitro enzyme assay | [8] |

| UCM-1336 | Icmt | 2 | In vitro enzyme assay | [3] |

Table 2: Cellular Effects of Icmt Inhibitors

| Inhibitor | Cell Line | Effect | Quantitative Measure | Reference |

| Cysmethynil | PC3 (Prostate Cancer) | Inhibition of proliferation | Dose- and time-dependent reduction in viable cells | [8] |

| Cysmethynil | PC3 (Prostate Cancer) | G1 cell cycle arrest | Accumulation of cells in G1 phase | [2] |

| Cysmethynil | Icmt+/+ MEFs | Inhibition of proliferation | >90% inhibition at 20 µM | [9] |

| UCM-1336 | Ras-mutated tumor cell lines | Induction of cell death | Significant increase in apoptosis and autophagy | [3] |

Table 3: Impact of Icmt Inhibition on Ras Downstream Signaling

| Inhibitor | Cell Line | Downstream Effector | Change in Phosphorylation | Reference |

| Cysmethynil | EGF-stimulated cells | ERK (MAPK pathway) | Decreased | [7] |

| Cysmethynil | EGF-stimulated cells | Akt (PI3K/Akt pathway) | Decreased | [7] |

| UCM-1336 | Ras-driven AML model | Ras downstream pathways | Inhibition of signaling | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of Icmt and its inhibitors in Ras protein methylation.

In Vitro Icmt Activity Assay (Radiolabeling)

This assay directly measures the enzymatic activity of Icmt by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a prenylated substrate.

Materials:

-

Purified recombinant Icmt

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

N-acetyl-S-farnesyl-L-cysteine (AFC) or other prenylated substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, a known concentration of the prenylated substrate (e.g., AFC), and the Icmt inhibitor to be tested (or vehicle control).

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding a defined amount of purified Icmt enzyme and [³H]-SAM.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

-

Extract the methylated product using an organic solvent (e.g., ethyl acetate).

-

Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation fluid.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of Icmt inhibition by comparing the radioactivity in the inhibitor-treated samples to the vehicle-treated controls.

Cellular Ras Localization by Immunofluorescence

This method visualizes the subcellular localization of Ras proteins in response to Icmt inhibition.

Materials:

-

Cells cultured on glass coverslips

-

Icmt inhibitor (e.g., cysmethynil)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% bovine serum albumin in PBS)

-

Primary antibody against a Ras isoform (e.g., anti-pan-Ras)

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells with the Icmt inhibitor or vehicle control for the desired time.

-

Wash the cells with PBS and fix them with the fixation solution for 15 minutes at room temperature.

-

Wash the cells with PBS and permeabilize them with permeabilization buffer for 10 minutes.

-

Wash with PBS and block non-specific antibody binding with blocking solution for 1 hour.

-

Incubate the cells with the primary anti-Ras antibody diluted in blocking solution overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Visualize and capture images using a fluorescence microscope. Analyze the images to quantify the ratio of plasma membrane to intracellular fluorescence.

Quantitative Western Blot for Ras Downstream Signaling

This protocol quantifies the phosphorylation status of key downstream effectors of Ras signaling, such as ERK and Akt.

Materials:

-

Cell lysates from inhibitor-treated and control cells

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against phospho-ERK (p-ERK), total ERK, phospho-Akt (p-Akt), and total Akt

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Prepare cell lysates and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-ERK and p-Akt overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with antibodies against total ERK and total Akt to normalize for protein loading.

-

Quantify the band intensities using densitometry software and calculate the ratio of phosphorylated protein to total protein.[10]

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Ras Post-Translational Modification Pathway.

Caption: Experimental Workflow for Icmt Inhibitor Evaluation.

Caption: Impact of Icmt Inhibition on Ras Signaling.

Conclusion and Future Directions

The carboxyl methylation of Ras proteins by Icmt is a critical, final step in their post-translational modification, enabling their proper localization to the plasma membrane and subsequent activation of downstream signaling pathways. The development of potent and specific Icmt inhibitors, such as the class of compounds including cysmethynil and UCM-1336, represents a promising therapeutic strategy for Ras-driven cancers. These inhibitors effectively induce Ras mislocalization, attenuate oncogenic signaling, and lead to cancer cell death in preclinical models.

Future research will focus on the development of Icmt inhibitors with improved pharmacokinetic properties and a better understanding of the specific Ras isoforms and cancer types that are most sensitive to Icmt inhibition. Furthermore, combination therapies pairing Icmt inhibitors with other targeted agents or conventional chemotherapeutics may offer synergistic effects and overcome potential resistance mechanisms. The continued exploration of Icmt as a therapeutic target holds significant promise for the development of novel and effective treatments for a broad range of human cancers.

References

- 1. revvity.com [revvity.com]

- 2. lornajane.net [lornajane.net]

- 3. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Changes in p-ERK1/2 and p-AKT Expression in Melanoma Lesions after Imatinib Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetic and pharmacologic analyses of the role of Icmt in Ras membrane association and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. JCI - Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf [jci.org]

- 7. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Making pretty diagrams with GraphViz [steveliles.github.io]

- 9. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 10. researchgate.net [researchgate.net]

The Discovery and Development of Cysmethynil: A Technical Guide to a Prototypical ICMT Inhibitor

Introduction: Targeting the Final Step in Ras Activation

In the complex world of cellular signaling, the Ras family of small GTPases stands out as a critical regulator of cell growth, proliferation, and survival. Aberrant Ras signaling, often driven by mutations, is a hallmark of approximately one-third of all human cancers, making it a highly sought-after therapeutic target.[1] However, direct inhibition of Ras has proven to be a formidable challenge.[1] This has led researchers to explore alternative strategies, including the targeting of enzymes responsible for the post-translational modification of Ras proteins—a series of events crucial for their proper localization and function.[1][2]

One such enzyme is Isoprenylcysteine carboxyl methyltransferase (ICMT), an integral membrane protein located in the endoplasmic reticulum.[2][3] ICMT catalyzes the final step in the processing of proteins that terminate in a CaaX motif, a group that includes the Ras proteins.[2][4][5] This three-step process involves:

-

Prenylation: The addition of a farnesyl or geranylgeranyl lipid group to the cysteine residue of the CaaX box.[1][2]

-

Proteolysis: The cleavage of the terminal three amino acids (-AAX) by the Ras-converting enzyme 1 (Rce1).[2][3]

-

Methylation: The carboxyl methylation of the now-exposed prenylated cysteine, catalyzed by ICMT.[2][3][5]

This final methylation step is critical for neutralizing the negative charge of the carboxyl group, thereby increasing the hydrophobicity of the C-terminus and facilitating the protein's proper anchoring to the plasma membrane, where it engages with downstream effectors.[5] Genetic disruption of ICMT has been shown to result in the mislocalization of Ras proteins and impaired tumorigenesis, highlighting its potential as an anticancer target.[5][6] Unlike farnesyltransferase (FTase) inhibitors, which can be circumvented by alternative prenylation pathways (geranylgeranylation), ICMT acts on both farnesylated and geranylgeranylated proteins, offering a more comprehensive blockade of CaaX protein processing.[1][3] This report details the discovery, mechanism of action, and preclinical development of cysmethynil, a first-in-class small molecule inhibitor of ICMT.

Discovery of an Indole-Based Inhibitor

Cysmethynil, chemically known as 2-[5-(3-methylphenyl)-1-octyl-1H-indol-3-yl]acetamide, was identified through a high-throughput screening of a diverse chemical library containing over 10,000 compounds.[1][3][7] This pioneering work, conducted by researchers at Duke University, sought to identify selective pharmacological agents to probe the function of ICMT and to serve as leads for anticancer drug development.[3][6] The discovery of this indole-based compound provided a much-needed tool to study the consequences of ICMT inhibition, moving beyond earlier inhibitors that were largely substrate analogs with potential pleiotropic effects.[5][6]

Mechanism of Action: How Cysmethynil Inhibits ICMT

Kinetic studies have revealed that cysmethynil functions as a potent and selective inhibitor of ICMT. It exhibits a time-dependent inhibition, suggesting a multi-step binding mechanism.[5][6][8] Cysmethynil acts as a competitive inhibitor with respect to the isoprenylated cysteine substrate of ICMT but is a non-competitive inhibitor of the methyl donor, S-adenosyl-L-methionine (AdoMet).[8] This indicates that cysmethynil binds to the same site as the prenylated protein substrate. The inhibition process involves the initial formation of a reversible enzyme-inhibitor complex, followed by a conformational change that results in a more tightly bound complex.[8]

Quantitative Data Summary

The inhibitory activity and cellular effects of cysmethynil have been quantified in various assays. The key data are summarized below for easy comparison.

| Parameter | Value | Assay System | Reference |

| ICMT Inhibition (IC₅₀) | 2.4 µM | In vitro enzyme assay with BFC substrate | [5][9] |

| Initial Binding (Kᵢ) | 2.39 µM | In vitro kinetic analysis | [8] |

| Overall Dissociation Constant | 0.11 µM | In vitro kinetic analysis | [8] |

| Cell Growth Inhibition | 15 - 30 µM | Mouse Embryonic Fibroblasts | [6] |

| Cell Viability Reduction | 20 - 30 µM | PC3 Prostate Cancer Cells | [9] |

| In Vivo Dosage | 100 - 200 mg/kg | Intraperitoneal injection in mice | [9] |

Cellular and Physiological Consequences of ICMT Inhibition

Treatment of cancer cells with cysmethynil triggers a cascade of events consistent with the disruption of CaaX protein function, particularly that of Ras.

-

Ras Mislocalization: A primary consequence of ICMT inhibition is the failure of Ras proteins to properly localize to the plasma membrane. Studies using GFP-tagged K-Ras have shown that cysmethynil treatment causes a redistribution of Ras from the plasma membrane to intracellular compartments, such as the endoplasmic reticulum and Golgi apparatus.[3][5][6]

-

Impaired Downstream Signaling: By preventing Ras from reaching its site of action, cysmethynil effectively blunts downstream signaling pathways critical for cancer cell proliferation. Treatment leads to impaired epidermal growth factor (EGF)-stimulated signaling, including reduced phosphorylation of MAPK (Erk) and Akt.[3][6]

-

Inhibition of Cancer Cell Growth: Cysmethynil demonstrates potent anti-proliferative activity across various cancer cell lines.[1] This effect is mechanism-based, as demonstrated by the observation that cells genetically lacking ICMT are largely resistant to the compound's effects, while re-introduction of the ICMT gene restores sensitivity.[5][6] Furthermore, overexpression of ICMT can rescue cells from cysmethynil-induced blockade of growth signaling.[6]

-

Cell Cycle Arrest and Autophagy: The compound has been shown to induce cell cycle arrest in the G1 phase.[9][10] In many cancer cell types, including prostate and liver cancer cells, ICMT inhibition by cysmethynil leads to the induction of autophagy, a cellular self-degradation process, which is linked to subsequent apoptotic cell death.[3][4][10] This suggests that cysmethynil can convert a pro-survival process (autophagy) into a death-promoting one.

-

Blockade of Anchorage-Independent Growth: A key characteristic of transformed cells is their ability to grow without attachment to a solid substrate. Cysmethynil effectively blocks this anchorage-independent growth in human colon cancer cells, an effect that is reversible by ICMT overexpression.[5][6]

Experimental Protocols

The characterization of cysmethynil relied on a set of key experimental methodologies.

In Vitro ICMT Inhibition Assay

-

Principle: To measure the direct inhibitory effect of cysmethynil on ICMT enzymatic activity.

-

Methodology:

-

Recombinant human ICMT is incubated with a prenylated substrate, such as Biotin-S-farnesyl-L-cysteine (BFC).[5][6]

-

The reaction is initiated by the addition of the methyl donor, S-adenosyl-L-[methyl-³H]methionine ([³H]AdoMet).[6]

-

ICMT catalyzes the transfer of the radiolabeled methyl group from [³H]AdoMet to the BFC substrate.

-

The reaction is stopped, and the amount of incorporated radioactivity into the substrate is quantified, typically by scintillation counting, which serves as a measure of ICMT activity.

-

To determine the IC₅₀, the assay is performed across a range of cysmethynil concentrations. For time-dependent inhibition studies, ICMT may be pre-incubated with cysmethynil for various durations before substrate addition.[5][6]

-

Ras Localization by Confocal Microscopy

-

Principle: To visualize the effect of ICMT inhibition on the subcellular localization of Ras.

-

Methodology:

-

A suitable cell line (e.g., MDCK) is engineered to stably express a fluorescently tagged Ras protein, such as GFP-K-Ras.[5]

-

Cells are cultured and treated with various concentrations of cysmethynil or a vehicle control (DMSO) for a specified period (e.g., 72 hours).[5]

-

Following treatment, cells are fixed and prepared for imaging.

-

The subcellular distribution of the GFP-Ras fusion protein is visualized using a confocal fluorescence microscope.

-

A shift in fluorescence from a distinct plasma membrane pattern to a diffuse or intracellular (e.g., ER/Golgi) pattern indicates Ras mislocalization.[5]

-

Western Blot Analysis of Signaling Pathways

-

Principle: To assess the impact of cysmethynil on the activation state of key downstream signaling proteins.

-

Methodology:

-

Cancer cells are serum-starved and then treated with cysmethynil or vehicle control.

-

Signaling is stimulated by adding a growth factor, such as EGF.

-

Cells are lysed at various time points post-stimulation, and protein concentrations are determined.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated (activated) forms of signaling proteins (e.g., phospho-MAPK, phospho-Akt) and total protein levels as loading controls.

-

Antibody binding is detected using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate. The resulting signal is quantified to determine changes in protein activation.

-

Limitations and Second-Generation Inhibitors

Despite its importance as a prototypical ICMT inhibitor, cysmethynil possesses certain properties that make it a poor candidate for clinical development, namely its high lipophilicity and very low aqueous solubility.[1][3] These limitations prompted further research into its structure-activity relationships (SAR) to develop analogs with improved "drug-like" properties.[3] These efforts led to the discovery of compounds like 8.12 , an amino-derivative of cysmethynil, which exhibits superior physical properties, including better water solubility and cell permeability, and a marked improvement in anti-tumor efficacy both in vitro and in vivo.[1]

Visualizing the Impact of Cysmethynil

To better understand the context and consequences of cysmethynil's action, the following diagrams illustrate the relevant biological and experimental pathways.

Caption: CaaX protein post-translational modification pathway and cysmethynil's point of inhibition.

Caption: Downstream signaling effects resulting from ICMT inhibition by cysmethynil.

Caption: A typical experimental workflow for the characterization of an ICMT inhibitor.

Conclusion

The discovery of cysmethynil marked a significant milestone in the study of CaaX protein processing and the development of novel anticancer strategies. As the first selective small-molecule inhibitor of ICMT, it has been an invaluable pharmacological tool for elucidating the critical role of prenylcysteine methylation in Ras localization and signaling.[6] While its own physicochemical properties limit its therapeutic potential, cysmethynil established a compelling rationale for the development of ICMT inhibitors and served as the foundational scaffold for second-generation compounds with enhanced clinical promise. The history of cysmethynil underscores the power of chemical library screening in identifying novel biological probes and therapeutic leads, paving the way for a new class of agents targeting the post-translational modifications of oncogenic proteins.

References

- 1. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Item - STRUCTURAL AND SIGNALING MECHANISMS OF ICMT-MEDIATED KRAS4B METHYLATION - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 3. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of isoprenylcysteine carboxylmethyltransferase induces autophagic-dependent apoptosis and impairs tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. DSpace [scholarbank.nus.edu.sg]

- 8. US20150218095A1 - Icmt inhibitors - Google Patents [patents.google.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Cysmethynil - Wikipedia [en.wikipedia.org]

The Role of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibition on Cellular Signaling Pathways in Cancer: A Technical Guide

Executive Summary: Isoprenylcysteine carboxyl methyltransferase (Icmt) represents a critical enzyme in the post-translational modification of a class of proteins known as CAAX proteins. This family includes the frequently mutated Ras and Rho GTPases, which are pivotal drivers of oncogenesis. By catalyzing the final methylation step in their maturation, Icmt enables their proper subcellular localization and function. Consequently, inhibition of Icmt has emerged as a promising therapeutic strategy to disrupt oncogenic signaling. This document provides a comprehensive overview of the molecular consequences of Icmt inhibition in cancer cells, focusing on its effects on key cellular signaling pathways. It details the underlying mechanisms, summarizes key quantitative findings, and provides established experimental protocols for researchers in oncology and drug development.

A note on nomenclature: Initial searches for "Icmt-IN-18" did not yield specific results in the published scientific literature. This guide therefore focuses on the broader, well-documented effects of Icmt inhibition, which is the likely subject of interest.

Introduction: Icmt in the Context of CAAX Protein Processing

Many essential signaling proteins, including the Ras superfamily of small GTPases, terminate in a four-amino-acid motif known as the "CAAX box".[1] For these proteins to become functional, they must undergo a series of post-translational modifications.[1][2] This process ensures their hydrophobicity and facilitates their anchoring to cellular membranes, a prerequisite for their signaling activity.[1]

The CAAX processing pathway involves three sequential enzymatic steps:

-

Prenylation: A farnesyl or geranylgeranyl lipid group is attached to the cysteine residue of the CAAX motif.[3]

-

Proteolysis: The terminal three amino acids (-AAX) are cleaved off by the Ras-converting enzyme 1 (Rce1).[1]

-

Carboxyl Methylation: The newly exposed, prenylated cysteine is methylated by Icmt.[1][2]

Icmt is an integral membrane protein of the endoplasmic reticulum that catalyzes this final, crucial methylation step.[4] This modification neutralizes the negative charge of the carboxyl group, further increasing the protein's hydrophobicity and its affinity for cellular membranes.[1] Disrupting this process through Icmt inhibition offers a therapeutic window to attenuate the function of oncogenic CAAX proteins like Ras.[1][5]

Core Signaling Pathways Modulated by Icmt Inhibition

Inhibition of Icmt predominantly impacts signaling pathways driven by its substrates, most notably the Ras and Rho families of small GTPases.

The Ras/Raf/MEK/ERK Pathway

The Ras proteins (K-Ras, H-Ras, and N-Ras) are central regulators of cell proliferation, differentiation, and survival.[6] Activating mutations in Ras genes are found in approximately 30% of all human cancers, making this pathway a prime target for anti-cancer therapies.[1]

Icmt inhibition disrupts Ras signaling through several mechanisms:

-

Mislocalization of Ras: Carboxyl methylation is critical for the proper trafficking and anchoring of Ras proteins to the plasma membrane.[4][7] Treatment of cancer cells with Icmt inhibitors, such as cysmethynil, leads to the mislocalization of Ras, preventing its engagement with upstream activators and downstream effectors.[2][5]

-

Impaired Downstream Signaling: While some studies show that Icmt inactivation does not affect growth factor-stimulated phosphorylation of Erk1/2 and Akt1, others indicate that Icmt suppression consistently reduces the activity of MAPK signaling.[3][4][8] This discrepancy may be context-dependent, but the overarching consequence of Ras mislocalization is a reduction in its oncogenic signaling output.[5]

-

Impact on B-Raf Transformation: The effects of Icmt inactivation are not limited to Ras-driven cancers. Transformation by oncogenic B-Raf (a downstream effector of Ras) is also blocked by the absence of Icmt, indicating a broader role in the MAPK cascade.[3][4][7]

The Rho GTPase Pathway and Cell Cycle Control

The Rho family of GTPases (including RhoA and Rac1) are key regulators of the actin cytoskeleton, cell adhesion, and cell migration.[9] They are also CAAX proteins that require Icmt-mediated methylation for their function.[4]

-

Decreased RhoA Levels and Activity: Inactivation of Icmt leads to a significant reduction in the levels of RhoA protein due to accelerated protein turnover.[4][7] This is accompanied by a decrease in RhoA and Rac1 activity.[9] Inhibition of Icmt was found to decrease the activation of both RhoA and Rac1, which was consistent with an increase in their binding to Rho GDP-dissociation inhibitor (GDI).[9]

-

Induction of p21Cip1: A major consequence of reduced RhoA levels is a large, Ras/Erk1/2-dependent increase in the cyclin-dependent kinase inhibitor p21Cip1.[4][7] p21 is a potent inhibitor of cell cycle progression.[10] Its induction following Icmt inhibition contributes to cell-cycle arrest and apoptosis in cancer cells, often in a p53-independent manner.[10][11][12]

-

Inhibition of Oncogenic Transformation: The combined effect of reduced RhoA and increased p21Cip1 contributes significantly to the anti-tumor effects of Icmt inhibition. Inactivation of Icmt inhibits anchorage-independent growth in soft agar assays and tumor formation in nude mice models.[4][7] Critically, the deletion of p21Cip1 can restore the ability of Icmt-deficient cells to grow in soft agar, highlighting the central role of this tumor suppressor in the process.[4][7]

DNA Damage Repair Pathways

Recent evidence suggests that Icmt also plays a crucial role in DNA damage repair.[8]

-

Reduced MAPK Signaling and Repair Proteins: Suppression of Icmt has been found to reduce the activity of MAPK signaling, which in turn compromises the expression of key proteins involved in the DNA damage repair machinery.[8]

-

Cell Cycle Arrest and Apoptosis: The resulting accumulation of DNA damage leads to cell cycle arrest and apoptosis in cancer cells.[8]

-

Sensitization to PARP Inhibitors: Icmt inhibition can transform cancer cells into a "BRCA-like" state, making them more sensitive to treatments with PARP inhibitors and other agents that induce DNA damage.[8]

Quantitative Data Summary

While much of the literature describes qualitative changes, some studies provide data that can be summarized. The primary quantitative assessments involve measuring the inhibition of cell proliferation, induction of apoptosis, and reduction in tumor growth in vivo.

| Cell Line / Model | Icmt Inhibition Method | Outcome Measure | Result | Reference |

| K-Ras-IcmtΔ/Δ Fibroblasts | Genetic knockout (Cre-adenovirus) | Anchorage-independent growth | Inhibition of K-Ras-induced transformation | [4][7] |

| K-Ras-IcmtΔ/Δ Fibroblasts | Genetic knockout (Cre-adenovirus) | Protein Levels (RhoA) | Greatly reduced | [4][7] |

| K-Ras-IcmtΔ/Δ Fibroblasts | Genetic knockout (Cre-adenovirus) | Protein Levels (p21Cip1) | Large, Ras/Erk1/2-dependent increase | [4][7] |

| Nude Mice Model | K-Ras-IcmtΔ/Δ fibroblast injection | Tumorigenesis | Inhibition of K-Ras-induced oncogenic transformation | [4][7] |

| Pancreatic Cancer Cells (MiaPaCa2) | shRNA knockdown | Apoptosis (Sub-G1 population) | Significant increase | [11] |

| Pancreatic Cancer Cells (MiaPaCa2) | shRNA knockdown | Protein Levels (p21, cleaved PARP) | Increased levels | [11] |

| Pancreatic Cancer Xenograft | shRNA knockdown | Tumor Growth | Significant inhibition | [11] |

| MDA-MB-231 Breast Cancer Cells | Pharmacological inhibition | Cell Migration & Adhesion | Reduced | [9] |

| MDA-MB-231 Breast Cancer Cells | Genetic knockout | Anchorage-independent growth | Abolished | [8] |

| MDA-MB-231 Xenograft | Genetic knockout | Tumor Formation | Abolished | [8] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the literature on Icmt inhibition.

Western Blotting for Protein Expression Analysis

This method is used to detect changes in the expression levels of specific proteins (e.g., RhoA, p21, p-Erk) following Icmt inhibition.[13][14]

1. Sample Preparation:

-

Culture cells to desired confluency and treat with Icmt inhibitor or vehicle control for the specified time.

-

Aspirate media and wash cells with ice-cold 1X Phosphate-Buffered Saline (PBS).

-

Lyse cells by adding 1X SDS sample buffer (e.g., Laemmli buffer) or RIPA buffer containing protease and phosphatase inhibitors.[14]

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Sonicate briefly to shear DNA and reduce viscosity.[13]

-

Heat samples at 95-100°C for 5 minutes (for SDS buffer) or quantify protein (for RIPA) using a BCA or Bradford assay.[14]

2. SDS-PAGE and Transfer:

-

Load 15-40 µg of protein per lane onto an SDS-polyacrylamide gel.[15]

-

Perform electrophoresis to separate proteins by molecular weight.

-

Transfer separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[14][16]

3. Immunoblotting:

-

Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[16]

-

Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[13]

-

Wash the membrane three times for 5-10 minutes each with TBST.[16]

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Wash the membrane again three times with TBST.

4. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a digital imager or X-ray film.

-

Quantify band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.

Soft Agar Assay for Anchorage-Independent Growth

This assay measures the tumorigenic potential of cells by assessing their ability to grow and form colonies without attachment to a solid substrate, a hallmark of cancer.[17][18][19]

1. Preparation of Agar Layers:

-

Base Layer: Prepare a 0.6-1.2% agar solution in complete cell culture medium.[17] Aliquot 1.5-2 mL per well into a 6-well plate and allow it to solidify at room temperature for at least 30 minutes.[20][21]

-

Top Layer: Prepare a lower concentration (e.g., 0.3-0.7%) agar solution in complete medium and cool it to ~40°C in a water bath.[20]

2. Cell Seeding:

-

Trypsinize and count the cells to be tested.

-

Resuspend the cells in the warm top agar solution at a desired density (e.g., 1,000-10,000 cells/mL).

-

Gently pipette 1-1.5 mL of the cell/agar mixture on top of the solidified base layer in each well.[21]

3. Incubation and Colony Formation:

-

Allow the top layer to solidify at room temperature for 20-30 minutes.

-

Add complete medium on top of the agar to prevent drying.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 2-4 weeks.

-

Feed the cells by replacing the top liquid medium 1-2 times per week.[20]

4. Staining and Quantification:

-

After the incubation period, stain the colonies with a solution like 0.005% crystal violet or nitroblue tetrazolium chloride for at least 1 hour.[18]

-

Wash the wells to remove background stain.

-

Count the number of colonies in each well using a microscope or a colony counter.

Nude Mouse Xenograft Model for In Vivo Tumorigenicity

This in vivo model is used to assess the effect of Icmt inhibition on tumor formation and growth in a living organism.[22][23][24][25]

1. Animal and Cell Preparation:

-

Use immunocompromised mice (e.g., 4-6 week old BALB/c nude or SCID mice).[22][26] Allow them to acclimatize for at least one week.

-

Harvest cancer cells (e.g., cells with Icmt knockdown vs. control) during their logarithmic growth phase.

-

Wash the cells with sterile PBS or serum-free medium and resuspend them at a high concentration (e.g., 3 x 106 to 5 x 107 cells/mL).[22][26] The cell suspension can be mixed 1:1 with Matrigel to improve tumor engraftment.[26]

2. Subcutaneous Injection:

-

Anesthetize the mouse and sterilize the injection site (typically the flank) with ethanol.[22]

-

Using a 1-cc syringe with a 27- or 30-gauge needle, inject 100-200 µL of the cell suspension subcutaneously.[23][26]

3. Tumor Monitoring and Measurement:

-

Monitor the mice daily for tumor appearance and general health.

-

Once tumors are palpable, measure their length (a) and width (b) with digital calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (b2 x a) / 2.[22][23]

-

If testing a therapeutic agent, treatment can begin when tumors reach a certain volume (e.g., 50-100 mm3).[22]

4. Endpoint Analysis:

-

At the end of the study (due to tumor size limits or predetermined time point), euthanize the mice.

-

Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting).

Conclusion

Targeting Isoprenylcysteine Carboxyl Methyltransferase is a validated strategy for disrupting key oncogenic signaling pathways. By preventing the final maturation step of crucial signaling proteins like Ras and Rho, Icmt inhibitors effectively block their membrane localization and function. This leads to the attenuation of the Ras/MAPK pathway, the degradation of RhoA, and the potent induction of the cell cycle inhibitor p21Cip1. These molecular events culminate in reduced cancer cell proliferation, migration, and survival, and sensitize cells to DNA-damaging agents. The continued development of specific and potent Icmt inhibitors holds significant promise as a novel approach to cancer therapy, particularly in tumors driven by Ras mutations.

References

- 1. Treatment of Cancers by Inhibition of Isoprenylcysteine Carboxyl Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI - Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf [jci.org]

- 5. pnas.org [pnas.org]

- 6. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Scholars@Duke publication: Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf. [scholars.duke.edu]

- 8. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]

- 9. RHO methylation matters: a role for isoprenylcysteine carboxylmethyltransferase in cell migration and adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. p21 in cancer: intricate networks and multiple activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. The Role of the Cyclin Dependent Kinase Inhibitor p21cip1/waf1 in Targeting Cancer: Molecular Mechanisms and Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 14. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 15. cusabio.com [cusabio.com]

- 16. Western Blot Protocol | Proteintech Group [ptglab.com]

- 17. lab.moffitt.org [lab.moffitt.org]

- 18. StarrLab - Soft Agar Colony Formation Assay [sites.google.com]

- 19. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 20. artscimedia.case.edu [artscimedia.case.edu]

- 21. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 23. Construction of the xenograft models in nude mice [bio-protocol.org]

- 24. Nude Mouse Xenograft Model [bio-protocol.org]

- 25. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 26. yeasenbio.com [yeasenbio.com]

The Biological Function of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) in Post-Translational Modification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein localized in the endoplasmic reticulum that plays a pivotal role in the post-translational modification of a large family of proteins characterized by a C-terminal CaaX motif. This modification is the final of a three-step process that is crucial for the proper localization and function of these proteins, many of which are key signaling molecules. The substrates of ICMT, most notably the Ras superfamily of small GTPases, are central to numerous cellular processes, including proliferation, differentiation, and survival. Dysregulation of ICMT activity and the subsequent aberrant functioning of its substrates are implicated in various pathologies, particularly cancer, making ICMT an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the biological function of ICMT, detailing its role in signaling pathways, summarizing key quantitative data, and outlining relevant experimental protocols.

The CaaX Post-Translational Modification Pathway

Proteins containing a C-terminal CaaX motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is any amino acid) undergo a sequential three-step modification process to become fully mature and functional.[1]

-

Prenylation: The first step involves the covalent attachment of a 15-carbon farnesyl or a 20-carbon geranylgeranyl isoprenoid lipid to the cysteine residue of the CaaX motif.[2] This reaction is catalyzed by farnesyltransferase (FTase) or geranylgeranyltransferase-I (GGTase-I), respectively.

-

Proteolysis: Following prenylation, the -aaX tripeptide is cleaved from the C-terminus by a specific protease, Ras converting enzyme 1 (RCE1).[2]

-

Carboxyl Methylation: The newly exposed prenylated cysteine is then carboxyl methylated by ICMT, using S-adenosyl-L-methionine (AdoMet) as the methyl donor.[3] This final step neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and facilitating the protein's association with cellular membranes.[4]

Key Substrates and Biological Roles

The most well-characterized substrates of ICMT are members of the Ras superfamily of small GTPases, including KRAS, HRAS, and NRAS.[5] These proteins are critical regulators of cell signaling and are frequently mutated in human cancers.[5] The carboxyl methylation of Ras by ICMT is essential for its proper trafficking to and anchoring at the plasma membrane, which is a prerequisite for its signaling functions.[6][7]

Beyond Ras, ICMT modifies a wide array of other CaaX proteins, including Rho family GTPases (e.g., RhoA, Rac1), which are involved in cytoskeleton regulation, and nuclear lamins.

ICMT in Cellular Signaling Pathways

ICMT-mediated post-translational modification is a critical step in several major signaling cascades. By controlling the localization and activity of key signaling proteins, ICMT influences a broad spectrum of cellular responses.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Ras proteins are key upstream activators of the MAPK pathway. Proper localization of Ras at the plasma membrane, facilitated by ICMT-mediated methylation, is essential for its ability to activate downstream effectors like Raf, which in turn initiates the phosphorylation cascade of MEK and ERK.[8] Inhibition of ICMT leads to mislocalization of Ras, thereby attenuating MAPK signaling.[9]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell growth, survival, and metabolism. Similar to the MAPK pathway, Ras can act as an upstream activator of PI3K.[10] The proper membrane localization of Ras, dependent on ICMT, is therefore also important for the activation of the PI3K/Akt cascade.[11] Activated Akt, in turn, phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis.[12]

Toll-like Receptor (TLR)-Mediated Inflammatory Signaling

Recent studies have highlighted a critical role for ICMT and its substrate Ras in Toll-like receptor (TLR)-mediated inflammatory responses.[13][14] TLRs are pattern recognition receptors that play a key role in the innate immune system.[15] Upon activation by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), TLR4 initiates a signaling cascade that involves the adaptor proteins MyD88 and TRIF.[15][16] This leads to the activation of downstream kinases and transcription factors like NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines.[14][16] ICMT and Ras have been shown to be essential for the full activation of this inflammatory response.[13]

Quantitative Data

Understanding the enzymatic properties of ICMT and the potency of its inhibitors is crucial for drug development efforts. The following tables summarize key quantitative data from various studies.

Table 1: Kinetic Parameters of ICMT

| Substrate | Enzyme Source | Km (µM) | Vmax | kcat (min-1) | Reference |

| Biotin-S-farnesyl-L-cysteine (BFC) | Human (recombinant) | - | - | - | [3] |

| S-adenosyl-L-methionine (AdoMet) | Human (recombinant) | - | - | - | [3] |

Note: Specific Km and Vmax values for various substrates are not consistently reported in the provided search results in a comparable format. Kinetic analyses have been performed, indicating a sequential ordered mechanism where AdoMet binds first, followed by the isoprenylcysteine substrate.[3]

Table 2: Inhibitor Constants for ICMT

| Inhibitor | Enzyme Source | Ki (µM) | Ki* (µM) | Inhibition Type | Reference |

| Cysmethynil | Human (recombinant) | 2.39 ± 0.02 | 0.14 ± 0.01 | Competitive with isoprenylated substrate, Noncompetitive with AdoMet | [17] |

| S-farnesylthioacetic acid (FTA) | Human (recombinant) | - | - | Competitive with BFC, Uncompetitive with AdoMet | [3] |

| Compound 3 | Yeast | 17.1 ± 1.7 | - | Competitive | [18] |

| Compound 4 | Yeast | 35.4 ± 3.4 (KIC) | 614.4 ± 148 (KIU) | Mixed competitive and uncompetitive | [18] |

| Compound 4 | Human | 119.3 ± 18.1 (KIC) | 377.2 ± 42.5 (KIU) | Mixed competitive and uncompetitive | [18] |

Table 3: IC50 Values of ICMT Inhibitors

| Inhibitor | Cell Line | IC50 (µM) | Reference |

| Cysmethynil | - | 2.4 | [19] |

| Cysmethynil derivatives (Series 1) | MDA-MB-231 | 1.0 - 6.5 | [20] |

| Cysmethynil derivatives (Series 2) | MDA-MB-231 | 1.1 - 33 | [20] |

| Cysmethynil derivatives (Series 3) | MDA-MB-231 | 0.8 - 22.9 | [20] |

| Cysmethynil derivatives (JAN) | MCF-7 | 9.7 ± 0.1 | [20] |

| Cysmethynil derivatives (JAN) | MDA-MB-231 | 8.8 ± 0.3 | [20] |

| S-farensylthioacetic acid | Ag ICMT & Hs ICMT | ~25 | [4] |

Experimental Protocols

In Vitro ICMT Activity Assay (Radiometric)

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine to a prenylated substrate.

Workflow:

Methodology:

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 200 mM Tris-HCl, pH 8.0, 4 mM Na-EDTA).[6]

-

In a microcentrifuge tube, combine the membrane fraction containing ICMT (e.g., 10 µg of protein) with the prenylated substrate (e.g., 1 mM N-acetyl-S-farnesyl-l-cysteine, AFC).[6]

-

Add the radiolabeled methyl donor, S-adenosyl-L-[H]methionine ([H]AdoMet).[6]

-

If testing inhibitors, pre-incubate the enzyme with the inhibitor before adding the substrates.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).[6]

-

-

Reaction Termination:

-

Stop the reaction by adding a suitable quenching agent (e.g., sodium dodecyl sulfate, SDS).

-

-

Detection of Methylated Product:

-

Spot the reaction mixture onto filter paper.

-

Wash the filter paper extensively with a solvent (e.g., ethanol) to remove unincorporated [³H]AdoMet.

-

The methylated, hydrophobic product will remain bound to the filter paper.

-

-

Quantification:

-

Place the dried filter paper in a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the ICMT activity.

-

In Vivo Ras Methylation Assay

This assay assesses the level of Ras methylation within cells.

Methodology:

-

Metabolic Labeling:

-

Cell Lysis and Immunoprecipitation:

-

Lyse the cells in a suitable lysis buffer.

-

Immunoprecipitate the target Ras protein (e.g., GFP-NRAS) using a specific antibody.[6]

-

-

SDS-PAGE and Autoradiography:

-

Separate the immunoprecipitated proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Expose the membrane to X-ray film or a phosphorimager to detect the radiolabeled (methylated) Ras protein. The intensity of the signal corresponds to the level of Ras methylation.

-

Conclusion

ICMT plays a critical and multifaceted role in post-translational modification, primarily through the methylation of CaaX proteins. This final maturation step is indispensable for the proper membrane localization and function of a plethora of key signaling molecules, including the oncoprotein Ras. By modulating the activity of signaling pathways such as the MAPK and PI3K/Akt cascades, and influencing inflammatory responses, ICMT is deeply integrated into the regulation of fundamental cellular processes. The significant involvement of ICMT in cancer and other diseases underscores its importance as a therapeutic target. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the biology of ICMT and develop novel therapeutic strategies targeting this crucial enzyme.

References

- 1. Mitogen-Activated Protein Kinase Signaling in Plant-Interacting Fungi: Distinct Messages from Conserved Messengers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RAS Proteins and Their Regulators in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of the kinetic mechanism of recombinant human isoprenylcysteine carboxylmethyltransferase (Icmt) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mutational Analysis of the Integral Membrane Methyltransferase Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Reveals Potential Substrate Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoprenylcysteine carboxylmethyltransferase is critical for malignant transformation and tumor maintenance by all RAS isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NRAS is unique among RAS proteins in requiring ICMT for trafficking to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interactions between LncRNAs and MAPK signaling pathways in the pathogenesis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Critical roles of the PI3K/Akt signaling pathway in T cell development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]

- 16. Targeting toll‐like receptor 4 signalling pathways: can therapeutics pay the toll for hypertension? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Time-dependent inhibition of isoprenylcysteine carboxyl methyltransferase by indole-based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The isoprenoid substrate specificity of isoprenylcysteine carboxylmethyltransferase: development of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) in Cancer Cell Proliferation and Survival: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Isoprenylcysteine carboxyl methyltransferase (ICMT) has emerged as a pivotal enzyme in the post-translational modification of a multitude of proteins crucial for cancer cell signaling, proliferation, and survival. As the final enzyme in the prenylation pathway, ICMT catalyzes the carboxylmethylation of C-terminal isoprenylcysteines on proteins bearing a CaaX motif. This modification is essential for the proper subcellular localization and function of key oncogenic proteins, most notably members of the Ras superfamily of small GTPases. This technical guide provides an in-depth analysis of the role of ICMT in cancer, detailing its impact on signaling pathways, summarizing key quantitative data, and providing insights into experimental methodologies for its study.

ICMT and its Central Role in Post-Translational Modification

ICMT is an integral membrane protein located in the endoplasmic reticulum.[1][2][3] Its primary function is to catalyze the S-adenosyl-L-methionine (SAM)-dependent methylation of the free carboxyl group of a C-terminal S-farnesylcysteine or S-geranylgeranylcysteine residue on a variety of proteins.[1][2] This methylation step is the culmination of a three-step process known as prenylation, which also includes the attachment of an isoprenoid lipid (farnesylation or geranylgeranylation) and proteolytic cleavage of the terminal three amino acids.[1][4][5]

The addition of the methyl group by ICMT increases the hydrophobicity of the C-terminus, which is critical for the proper membrane association and biological activity of its substrates.[5] Key substrates of ICMT include the Ras family of proteins (KRAS, HRAS, NRAS), Rho family proteins (e.g., RhoA), and other small GTPases that are frequently mutated or overexpressed in human cancers.[6][7] By controlling the function of these critical signaling molecules, ICMT plays a fundamental role in regulating cell growth, differentiation, and survival.[4][8]

The Impact of ICMT on Cancer Cell Proliferation

A growing body of evidence demonstrates that ICMT is essential for the proliferation of various cancer cells. Inhibition of ICMT, either through small molecule inhibitors or genetic knockdown, consistently leads to a reduction in cancer cell growth.

Induction of Cell Cycle Arrest

Pharmacological or genetic suppression of ICMT has been shown to induce cell cycle arrest, primarily at the G1 phase.[9] This is often accompanied by a decrease in the levels of cyclin D1, a key regulator of the G1/S transition, and an increase in the expression of the cyclin-dependent kinase inhibitor p21/Cip1.[6][9][10] In pancreatic cancer cells, ICMT inhibition leads to a significant upregulation of p21 in a p53-independent manner, which is crucial for the induction of apoptosis.[10]

Quantitative Effects of ICMT Inhibition on Cell Proliferation

The following table summarizes the dose-dependent effects of the ICMT inhibitor cysmethynil on the viability of various pancreatic cancer cell lines after 48 hours of treatment.

| Cell Line | IC50 (µmol/L) |

| MiaPaCa2 | ~20 |

| AsPC-1 | ~25 |

| PANC-1 | ~30 |

| BxPC-3 | ~35 |

| PANC-10.05 | >40 |

| CAPAN-2 | >40 |

| HPAF-II | >40 |

| Data adapted from a study on pancreatic cancer cell lines, where MiaPaCa2 was the most responsive.[10] |

The Role of ICMT in Cancer Cell Survival

ICMT is not only critical for proliferation but also plays a vital role in promoting cancer cell survival by modulating apoptosis, autophagy, and DNA damage repair pathways.

Regulation of Apoptosis

Inhibition of ICMT has been shown to induce apoptosis in multiple cancer cell lines.[8][10] This is often evidenced by an increase in the sub-G1 cell population, cleavage of PARP and caspase-7, and upregulation of pro-apoptotic proteins like BNIP3.[10] In sensitive pancreatic cancer cells, ICMT inhibition leads to mitochondrial respiratory deficiency and cellular energy depletion, which in turn triggers p21-mediated apoptosis.[10]

Involvement in Autophagy

ICMT inhibition can also induce autophagy in cancer cells.[9][11] While autophagy can sometimes act as a pro-survival mechanism, persistent autophagy induced by ICMT inhibition has been shown to reduce cell survival.[9] The combination of ICMT inhibitors with other anticancer agents, such as gefitinib, can synergistically enhance autophagy to a detrimental level, leading to autophagic cell death.[9]

Role in DNA Damage Repair

Recent studies have revealed a critical role for ICMT in DNA damage repair.[8][12] Suppression of ICMT compromises the DNA damage repair machinery, leading to an accumulation of DNA damage, cell cycle arrest, and apoptosis.[8] This effect is mediated through the downregulation of the MAPK signaling pathway, which in turn reduces the expression of key DNA repair proteins.[8][12] Consequently, ICMT inhibition can sensitize cancer cells to PARP inhibitors and other DNA damage-inducing agents.[8]

ICMT and Regulation of Key Oncogenic Signaling Pathways

The profound effects of ICMT on cancer cell proliferation and survival are largely attributed to its regulation of key oncogenic signaling pathways, primarily the Ras-MAPK and PI3K-Akt pathways.

The Ras-Raf-MEK-ERK (MAPK) Pathway

Ras proteins are central to the MAPK pathway, which transduces extracellular signals to regulate gene expression and prevent apoptosis.[8][13] Carboxylmethylation by ICMT is essential for the proper localization of Ras to the plasma membrane, a prerequisite for its activation and downstream signaling.[4][7][14] Inhibition of ICMT leads to Ras mislocalization, impaired EGF signaling, and reduced activation of ERK.[4][14]

Caption: ICMT-mediated methylation of Ras is crucial for MAPK pathway activation.

The PI3K-Akt-mTOR Pathway

The PI3K/Akt/mTOR pathway is another critical signaling cascade that is influenced by ICMT, primarily through its regulation of Ras.[13] This pathway is a key regulator of cell survival, metabolism, and angiogenesis.[13] While the direct impact of ICMT on this pathway is still being fully elucidated, the interplay between the Ras and PI3K pathways suggests that ICMT inhibition can also affect this signaling axis.

ICMT in Metastasis and Cancer Stemness

Beyond proliferation and survival, ICMT also contributes to more aggressive cancer phenotypes, including metastasis and the maintenance of cancer stem cells.

Promotion of Invasion and Metastasis

Overexpression of ICMT has been linked to enhanced cancer cell migration, invasion, and metastasis.[15] Mechanistically, ICMT promotes the formation of invadopodia, which are actin-rich protrusions that degrade the extracellular matrix, facilitating cancer cell invasion.[15]

Regulation of Cancer Stem Cell Self-Renewal

ICMT plays a role in maintaining the self-renewal capacity of cancer stem cells, particularly in KRAS-driven cancers.[16] Suppression of ICMT leads to a reduction in the protein levels of TAZ, a transcriptional co-activator that promotes stem cell functions, thereby diminishing cancer cell self-renewal.[16][17]

Experimental Protocols for Studying ICMT Function

Cell Viability and Proliferation Assays

MTT Assay:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of an ICMT inhibitor (e.g., cysmethynil) or vehicle control for 24-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

BrdU Incorporation Assay:

-

Culture cells on coverslips and treat with the ICMT inhibitor as described above.

-

During the last 1-2 hours of treatment, add BrdU (10 µM) to the culture medium.

-

Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and denature the DNA with 2N HCl.

-

Incubate with an anti-BrdU antibody followed by a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI and visualize using a fluorescence microscope. The percentage of BrdU-positive cells indicates the proportion of cells in the S-phase.

Apoptosis Assays

TUNEL Assay:

-

Grow cells on coverslips and treat with the ICMT inhibitor.

-

Fix the cells and permeabilize them with 0.1% Triton X-100 in 0.1% sodium citrate.

-

Perform the TUNEL reaction using a commercial kit according to the manufacturer's instructions to label the 3'-OH ends of fragmented DNA.

-

Analyze the cells by fluorescence microscopy.

Caspase Activity Assay:

-

Lyse the treated cells and quantify the protein concentration.

-

Incubate the cell lysate with a fluorogenic caspase substrate (e.g., for caspase-3/7) in a 96-well plate.

-

Measure the fluorescence intensity over time using a fluorometer to determine the rate of substrate cleavage, which is proportional to caspase activity.

Western Blot Analysis

-

Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., ICMT, p-ERK, total ERK, p-Akt, total Akt, p21, cleaved PARP, GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caption: A general experimental workflow to study the effects of ICMT inhibition.

Conclusion and Future Directions

Isoprenylcysteine carboxyl methyltransferase is a critical enzyme that supports the proliferation and survival of cancer cells by ensuring the proper function of key oncogenic proteins, particularly Ras. Its inhibition leads to cell cycle arrest, apoptosis, and impaired DNA damage repair, making it an attractive target for anticancer drug development.[4][5] The development of potent and specific small molecule inhibitors of ICMT holds significant promise for the treatment of a wide range of cancers, especially those driven by Ras mutations.[18] Future research should focus on optimizing the pharmacological properties of ICMT inhibitors for clinical use and identifying biomarkers to predict which patient populations are most likely to respond to ICMT-targeted therapies.[9]

References

- 1. Item - STRUCTURAL AND SIGNALING MECHANISMS OF ICMT-MEDIATED KRAS4B METHYLATION - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 2. Structural and Signaling Mechanisms of ICMT-Mediated KRAS4B Methylation - ProQuest [proquest.com]

- 3. The isoprenoid substrate specificity of isoprenylcysteine carboxylmethyltransferase: development of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Treatment of Cancers by Inhibition of Isoprenylcysteine Carboxyl Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Scholars@Duke publication: Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf. [scholars.duke.edu]

- 7. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]

- 9. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Isoprenylcysteine carboxylmethyltransferase regulates mitochondrial respiration and cancer cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Isoprenylcysteine carboxyl methyltransferase (ICMT) promotes invadopodia formation and metastasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Isoprenylcysteine carboxylmethyltransferase is required for the impact of mutant KRAS on TAZ protein level and cancer cell self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Icmt-IN-18 on Autophagy in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenylcysteine carboxylmethyltransferase (Icmt) is an enzyme that catalyzes the final step in the post-translational modification of many cellular proteins, including the Ras family of small GTPases. These proteins play a crucial role in cell signaling pathways that govern proliferation, survival, and differentiation. The aberrant activity of Ras proteins is a hallmark of many cancers, making Icmt a compelling target for anti-cancer drug development. Icmt-IN-18 is a potent and specific inhibitor of Icmt. This technical guide explores the impact of this compound on autophagy in cancer cells, providing an in-depth overview of the molecular mechanisms, experimental data, and relevant protocols for researchers in the field.

Inhibition of Icmt by small molecules has been shown to suppress tumor cell growth and induce cell death.[1] One of the key cellular processes affected by Icmt inhibition is autophagy, a catabolic mechanism involving the degradation of cellular components via lysosomes. The role of autophagy in cancer is complex, as it can act as both a tumor suppressor and a promoter of cell survival. Understanding how this compound modulates autophagy is therefore critical for its development as a therapeutic agent.

The Role of Icmt Inhibition in Autophagy Induction

Pharmacological inhibition of Icmt has been demonstrated to induce autophagy across various cancer cell lines.[2] This induction is a significant cellular response to the disruption of normal protein prenylation and subsequent signaling pathways. The relationship between Icmt inhibition-induced autophagy and cell fate is context-dependent, with some studies reporting autophagy-dependent apoptosis, while others suggest it may be a pro-survival mechanism.[1][3]

Signaling Pathways

The induction of autophagy by Icmt inhibitors such as cysmethynil and its more soluble derivative, compound 8.12, is linked to the modulation of several key signaling pathways.[2] One of the primary mechanisms involves the mammalian target of rapamycin (mTOR) signaling pathway. Icmt inhibition has been shown to reduce mTOR signaling, a central regulator of cell growth and proliferation that negatively regulates autophagy.[4]

In some cancer cell types, such as pancreatic cancer, the induction of apoptosis following Icmt inhibition is mediated by the upregulation of p21, which in turn promotes the expression of BNIP3, a pro-apoptotic and autophagy-related protein.[3][5]

References

- 1. Inhibition of isoprenylcysteine carboxylmethyltransferase induces autophagic-dependent apoptosis and impairs tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. A small molecule inhibitor of isoprenylcysteine carboxymethyltransferase induces autophagic cell death in PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Icmt-IN-18 in Cell-Based Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icmt-IN-18 belongs to a class of small molecule inhibitors targeting Isoprenylcysteine Carboxyl Methyltransferase (Icmt). Icmt is a critical enzyme in the post-translational modification of various proteins, including the Ras family of small GTPases. These proteins require a series of modifications, culminating in methylation by Icmt, to facilitate their proper localization to the cell membrane and subsequent activation of downstream signaling pathways. By inhibiting Icmt, this compound and related compounds can disrupt these processes, leading to the mislocalization of Ras, impaired signaling, and ultimately, an anti-proliferative effect in cancer cells. These application notes provide a comprehensive guide to utilizing Icmt inhibitors, with a focus on the well-characterized compound cysmethynil as a representative example, in cell-based proliferation assays. The principles and protocols outlined herein are broadly applicable to this compound and other analogs in this inhibitor class.

Mechanism of Action

Icmt catalyzes the final step in the prenylation pathway of proteins containing a C-terminal CaaX box motif. This pathway involves:

-

Prenylation: Addition of a farnesyl or geranylgeranyl isoprenoid lipid anchor to the cysteine residue of the CaaX motif.

-

Proteolysis: Cleavage of the "-aaX" tripeptide by Ras-converting enzyme 1 (Rce1).

-

Methylation: Carboxyl methylation of the now-exposed prenylated cysteine by Icmt.

This series of modifications increases the hydrophobicity of the protein's C-terminus, promoting its association with cellular membranes. Ras proteins, key regulators of cell proliferation, differentiation, and survival, are prominent substrates of this pathway. The proper membrane localization of Ras is essential for its interaction with upstream activators and downstream effectors.

This compound, as an Icmt inhibitor, blocks the final methylation step. This disruption leads to the accumulation of unmethylated, prenylated proteins. In the case of Ras, this prevents its efficient localization to the plasma membrane, thereby attenuating the activation of downstream pro-proliferative signaling cascades, most notably the Ras-Raf-MEK-ERK (MAPK) pathway.[1] The inhibition of this pathway can lead to cell cycle arrest, primarily at the G1 phase, and in some cases, induce apoptosis or autophagy.[2]

Signaling Pathway Affected by this compound

The primary signaling pathway disrupted by this compound is the MAPK/ERK pathway, a central regulator of cell growth and proliferation.

Data Presentation: Anti-proliferative Activity of Icmt Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the Icmt inhibitor cysmethynil and other related compounds in various cancer cell lines. This data provides a reference for the expected potency of Icmt inhibitors.

| Compound | Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| Cysmethynil | - | (Enzymatic Assay) | - | 2.4 | --INVALID-LINK-- |

| HepG2 | Liver Cancer | MTT | 19.3 | --INVALID-LINK-- | |

| IMR-90 | Normal Lung Fibroblast | MTT | 29.2 | --INVALID-LINK-- | |

| ICMT-IN-53 | MDA-MB-231 | Breast Cancer | - | 5.14 | --INVALID-LINK-- |

| PC3 | Prostate Cancer | - | 5.88 | --INVALID-LINK-- | |

| UCM-1336 | PANC1 | Pancreatic Cancer | MTT | 2-12 | --INVALID-LINK-- |

| MIA-PaCa-2 | Pancreatic Cancer | MTT | 2-12 | --INVALID-LINK-- | |

| MDA-MB-231 | Breast Cancer | MTT | 2-12 | --INVALID-LINK-- | |

| SW620 | Colorectal Cancer | MTT | 2-12 | --INVALID-LINK-- | |

| SK-Mel-173 | Melanoma | MTT | 2-12 | --INVALID-LINK-- | |

| HL60 | Leukemia | MTT | 2-12 | --INVALID-LINK-- |

Experimental Protocols

Two common and robust methods for assessing cell proliferation in response to treatment with this compound are the MTT assay and the Crystal Violet assay.

Experimental Workflow Overview

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

This compound (or cysmethynil)

-

Dimethyl sulfoxide (DMSO)

-

Cancer cell line of interest (e.g., PC3, HepG2)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

MTT reagent (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Include wells with medium only to serve as a blank control.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

This compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Cysmethynil is soluble in DMSO up to 50 mM and in ethanol up to 100 mM.

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM). Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

-

Incubate the plate for an additional 48-72 hours.

-

-

MTT Assay:

-